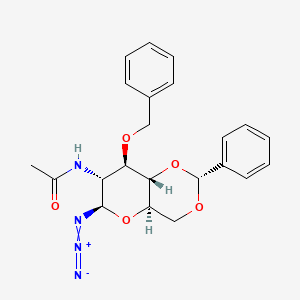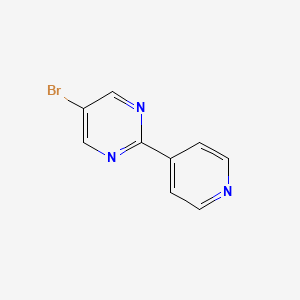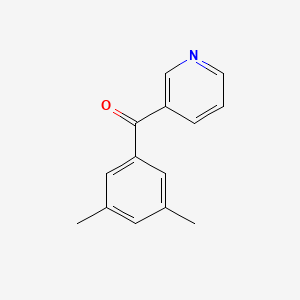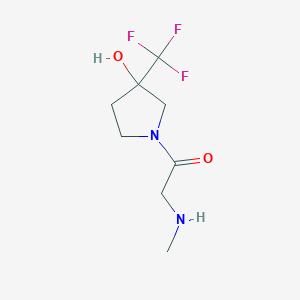![molecular formula C7H12N4O B1532088 N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide CAS No. 1185301-90-9](/img/structure/B1532088.png)
N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide is an organic compound with the molecular formula C6H10N4O It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms
Aplicaciones Científicas De Investigación
N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acylation of Pyrazole Derivatives: One common method involves the acylation of pyrazole derivatives. The reaction typically uses acetic anhydride as the acylating agent and a base such as pyridine to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion.
Reductive Amination: Another method involves the reductive amination of pyrazole-4-carboxaldehyde with ethylenediamine. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide often involves large-scale acylation reactions using automated reactors. The process includes:
Raw Material Preparation: Ensuring high purity of pyrazole derivatives and acetic anhydride.
Reaction Control: Maintaining optimal temperature and pH levels to maximize yield.
Purification: Using techniques such as recrystallization and chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminoethyl group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base like triethylamine.
Major Products
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-[1-(2-aminoethyl)-1H-pyrazol-4-yl]amine.
Substitution: Formation of various substituted pyrazole derivatives.
Mecanismo De Acción
The mechanism of action of N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylethylenediamine: Similar in structure but lacks the pyrazole ring.
N-(2-Aminoethyl)acetamide: Similar but without the pyrazole moiety.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone share the pyrazole ring but differ in substituents.
Uniqueness
N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide is unique due to the presence of both the pyrazole ring and the aminoethyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
N-[1-(2-aminoethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-6(12)10-7-4-9-11(5-7)3-2-8/h4-5H,2-3,8H2,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHYTDYMNUIFCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532005.png)
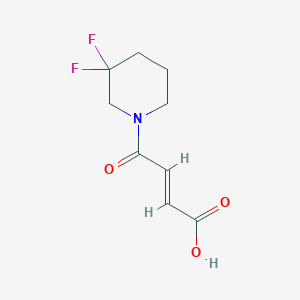
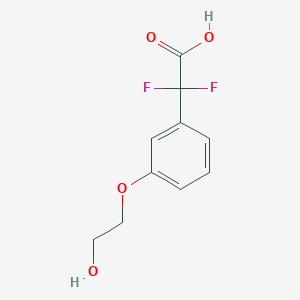
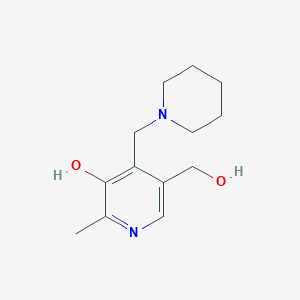
![5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1532009.png)
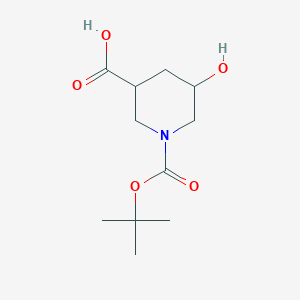
![8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1532012.png)
![[(2,6-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1532016.png)
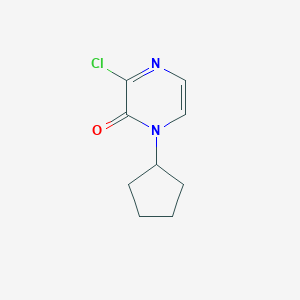
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole](/img/structure/B1532022.png)
